1,1-Dichloro-2-nitroethene

Vue d'ensemble

Description

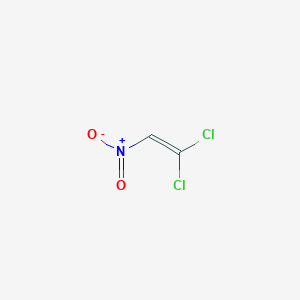

1,1-Dichloro-2-nitroethene is an organic compound with the molecular formula C2HCl2NO2. It is a colorless liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis. This compound is used as an intermediate in the production of various chemicals, including pesticides, pharmaceuticals, and dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-nitroethene can be synthesized through several methods. One common method involves the chlorination of ethylene followed by nitration. The process typically involves the following steps:

- Dissolve ethylene in dichloromethane.

- Add chlorine to chlorinate the ethylene.

- Introduce a nitrating agent, often in the presence of an acidic catalyst, to form this compound.

- Purify the product through filtration and distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Analyse Des Réactions Chimiques

1,1-Dichloro-2-nitroethene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro).

Cycloaddition Reactions: It can undergo [2+1] and [4+1] cycloaddition reactions, forming different cyclic compounds.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Major Products Formed:

- Substituted phenols

- Various heterocycles such as 1,3,4-oxadiazoles and 1,3-thiazetidines .

Applications De Recherche Scientifique

Chemical Properties and Reactivity

1,1-Dichloro-2-nitroethene (C₂HCl₂NO₂) is characterized by its high reactivity due to the presence of two chlorine atoms and a nitro group. This compound exhibits several key chemical behaviors:

- Nucleophilic Substitution Reactions : The polarized double bond allows for nucleophilic attacks.

- Cycloaddition Reactions : It can participate in cycloaddition reactions to form cyclic compounds.

- Reduction Reactions : The nitro group can be reduced to an amine under specific conditions.

These properties make it a valuable building block for synthesizing complex organic molecules, particularly heterocycles and substituted phenols.

Synthetic Routes

The synthesis of this compound can be accomplished through various methods:

- Chlorination of Ethylene : Ethylene is chlorinated in dichloromethane followed by nitration with an acidic catalyst.

- Industrial Production : In industrial settings, this process is optimized for efficiency using continuous flow reactors and advanced purification techniques.

Organic Synthesis

This compound is widely utilized in organic chemistry as a precursor for synthesizing various compounds:

- Heterocycles : It is used to synthesize 1,4,2-dithiazolidines and 1,3-thiazetidines through reactions with phenylthiourea derivatives in different solvent environments.

- Pharmaceuticals : The compound serves as a building block for bioactive compounds, including insecticides like Cycloxaprid, a neonicotinoid insecticide that targets pests effectively .

Agrochemicals

The compound's role as an intermediate in the synthesis of agrochemicals is notable. Cycloxaprid, derived from this compound, exemplifies its application in developing effective insecticides that exhibit low toxicity to non-target organisms .

The biological activity of this compound is primarily linked to its reactivity:

- Cellular Interactions : It interacts with cellular components such as proteins and nucleic acids, potentially altering gene expression and cellular metabolism. This can lead to modifications in cellular functions and signaling pathways.

- Toxicological Studies : Research indicates that exposure to this compound may have acute health effects such as irritation of the skin and respiratory system. Chronic exposure could lead to liver and kidney damage .

Case Study 1: Synthesis of Heterocycles

Research has demonstrated the effective use of this compound in synthesizing 2-aryl-1,3,4-oxadiazoles. This reaction occurs at room temperature without catalysts when combined with hydrazides in aqueous solutions. The resulting heterocycles are valuable for their biological activities .

Case Study 2: Cycloxaprid Development

In the development of Cycloxaprid, this compound serves as a crucial starting material. Studies have shown that this insecticide exhibits potent activity against various pests while maintaining a favorable safety profile for beneficial insects .

Mécanisme D'action

The mechanism of action of 1,1-dichloro-2-nitroethene involves its reactivity towards electron-rich atoms. The nitro group, being a strong electron-withdrawing group, polarizes the carbon-carbon double bond, making it highly reactive. This polarization facilitates various chemical reactions, including cycloadditions and substitutions . The compound can act as a nitroacetylation reagent, forming stable intermediates that can be further transformed into desired products .

Comparaison Avec Des Composés Similaires

1,1-Dichloro-2-nitroethene can be compared with other similar compounds such as:

1,1-Dichloroethylene: Unlike this compound, it lacks the nitro group and is less reactive.

1,1,1-Trichloro-2-nitroethane: This compound has an additional chlorine atom, making it more reactive in certain substitution reactions.

2-Nitropropane: This compound has a similar nitro group but differs in its carbon skeleton, leading to different reactivity patterns.

This compound stands out due to its unique combination of chlorine and nitro groups, which confer high reactivity and versatility in organic synthesis.

Activité Biologique

1,1-Dichloro-2-nitroethene (DCNE), with the chemical formula C₂Cl₂N₂O₂, is an organic compound characterized by its reactive nature due to the presence of two chlorine atoms and a nitro group. This compound serves primarily as a precursor in organic synthesis, particularly in the formation of heterocyclic compounds, which can exhibit various biological activities. This article explores the biological activity of DCNE, its mechanisms of action, and relevant research findings.

This compound is notable for its high reactivity , which is attributed to the electron-withdrawing nature of the nitro group and the electrophilic chlorine atoms. This reactivity allows DCNE to participate in several key chemical reactions:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic attacks due to its polarized double bond.

- Cycloaddition Reactions : DCNE can participate in cycloaddition reactions, forming various cyclic compounds.

- Reduction Reactions : The nitro group can be reduced to an amine under specific conditions.

These reactions enable DCNE to act as a building block for more complex molecules, including pharmaceuticals and agrochemicals.

Biological Activity and Mechanisms

While this compound does not exhibit direct biological activity on its own, its derivatives and the heterocycles formed from it can possess significant biological properties. The following sections detail its biochemical interactions and effects on cellular processes.

Biochemical Interactions

DCNE's reactivity allows it to interact with various biomolecules, influencing cellular functions:

- Enzyme Interaction : The compound can modify enzymes through covalent bonding, potentially leading to enzyme inhibition or activation.

- Gene Expression Modulation : By interacting with nucleic acids, DCNE may alter gene expression patterns, impacting cellular behavior and metabolism.

Cellular Effects

Research indicates that exposure to DCNE can lead to several cellular effects:

- Cell Signaling Disruption : The compound's interactions may affect signaling pathways critical for normal cell function.

- Metabolic Changes : Long-term exposure can induce persistent changes in metabolic processes due to modifications in protein structure and function.

Case Studies and Research Findings

Several studies have investigated the implications of this compound in various contexts:

- Synthesis of Insecticides : DCNE is a precursor in synthesizing Cycloxaprid, a novel neonicotinoid insecticide. Research has shown that this compound exhibits potent insecticidal activity against pests while maintaining low toxicity to non-target organisms.

- Formation of Heterocycles : Various studies have demonstrated the efficiency of DCNE in synthesizing nitrogen-containing heterocycles. These compounds often exhibit biological activities such as antimicrobial or antifungal properties .

- Toxicological Assessments : Toxicological evaluations indicate that while DCNE itself may not be directly toxic, its metabolites could pose health risks upon exposure. Chronic exposure has been linked to potential liver and kidney damage .

Data Summary

The following table summarizes key findings related to the biological activity and applications of this compound:

| Aspect | Details |

|---|---|

| Chemical Structure | C₂Cl₂N₂O₂ |

| Reactivity | Participates in nucleophilic substitutions, cycloadditions, and reductions |

| Biological Applications | Precursor for insecticides (e.g., Cycloxaprid) and heterocyclic compounds |

| Cellular Effects | Modifies enzyme functions, alters gene expression |

| Toxicological Risks | Potential liver/kidney damage; respiratory irritant |

Propriétés

IUPAC Name |

1,1-dichloro-2-nitroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFMCQGUXONREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481018 | |

| Record name | 1,1-dichloro-2-nitroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6061-04-7 | |

| Record name | 1,1-dichloro-2-nitroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-2-nitroethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,1-Dichloro-2-nitroethene a useful reagent in organic synthesis?

A1: this compound is a highly reactive electrophile, making it valuable for constructing various heterocyclic systems. Its reactivity stems from the electron-withdrawing nitro group and the presence of two chlorine atoms, which enhance its electrophilicity.

Q2: Can you provide examples of heterocycles synthesized using this compound and the reaction conditions?

A2: this compound has been successfully employed in synthesizing:

- 1,4,2-Dithiazolidines: These are formed by reacting this compound with phenylthiourea derivatives in an aprotic solvent like chloroform. []

- 1,3-Thiazetidines: Switching the solvent to a protic one, such as ethanol, leads to the formation of 1,3-thiazetidines as the major product when reacting with phenylthiourea derivatives. []

- 2-Aryl-1,3,4-oxadiazoles: These valuable heterocycles can be synthesized in high yields by reacting this compound with hydrazides in water at room temperature without needing a catalyst. []

- Quinazolinones: This synthesis utilizes this compound and anthranilamides in water, offering a direct route to quinazolinones with a 2-nitromethyl substituent. []

Q3: Does the choice of solvent influence the reaction outcome when using this compound?

A3: Yes, the solvent plays a crucial role in dictating the reaction pathway. For instance, when reacting with phenylthiourea derivatives, using chloroform (aprotic) yields 1,4,2-dithiazolidines, whereas ethanol (protic) favors 1,3-thiazetidines. This difference highlights the significant influence of solvent environment on the reaction mechanism and product selectivity. []

Q4: Are there any advantages of using water as a solvent in reactions involving this compound?

A4: Yes, utilizing water as a solvent in some reactions with this compound offers several benefits, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.